2-Chloro-5-(3-ethoxyphenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(3-ethoxyphenyl)pyrimidine is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a chlorine atom at the second position and a 3-ethoxyphenyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3-ethoxyphenyl)pyrimidine typically involves the reaction of 2-chloropyrimidine with 3-ethoxyphenylboronic acid under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by a palladium catalyst, such as palladium(II) acetate, in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent, such as toluene or dimethylformamide, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(3-ethoxyphenyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or dimethylformamide.
Major Products Formed
Substitution Products: Derivatives with different functional groups replacing the chlorine atom.
Oxidation Products: Oxidized forms of the compound with additional oxygen-containing functional groups.
Reduction Products: Reduced forms of the compound with fewer oxygen-containing functional groups.
Coupling Products: Biaryl compounds formed through the coupling of the pyrimidine ring with other aromatic rings.
Scientific Research Applications
2-Chloro-5-(3-ethoxyphenyl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: It serves as a tool for studying biological processes and interactions, particularly in the context of enzyme inhibition and receptor binding.
Chemical Synthesis: The compound is utilized in the synthesis of complex organic molecules and as a precursor for other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3-ethoxyphenyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, interfering with biological pathways and processes. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in disease-related pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-phenylpyrimidine: Similar structure but lacks the ethoxy group on the phenyl ring.
2-Chloro-5-(4-methoxyphenyl)pyrimidine: Similar structure with a methoxy group instead of an ethoxy group.
2-Chloro-5-(3-methylphenyl)pyrimidine: Similar structure with a methyl group instead of an ethoxy group.
Uniqueness
2-Chloro-5-(3-ethoxyphenyl)pyrimidine is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility and interaction with biological targets, making it a valuable scaffold for drug development and other applications.
Properties
IUPAC Name |
2-chloro-5-(3-ethoxyphenyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-2-16-11-5-3-4-9(6-11)10-7-14-12(13)15-8-10/h3-8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGJOAQNMXZXMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=CN=C(N=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.